2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
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Overview
Description
2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazinone ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazolo[5,1-b][1,3]oxazin-7-one derivatives.
Substitution: Formation of substituted pyrazolo[5,1-b][1,3]oxazin-7-one derivatives.
Scientific Research Applications
2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their optical properties and used in materials science.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer activity.
Pyrrolopyrazines: Exhibiting various biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is unique due to its specific structural features and the presence of both pyrazole and oxazinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
CAS No. |
919533-23-6 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
HKRHARNLOOGMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C |
Origin of Product |
United States |
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